An In-depth Technical Guide to 2-Methyl-3-hexanone (CAS: 7379-12-6)
An In-depth Technical Guide to 2-Methyl-3-hexanone (CAS: 7379-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-hexanone (CAS number 7379-12-6), a versatile ketone with applications in various chemical and industrial fields. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety and handling information. The information is presented in a structured format, including data tables and process diagrams, to serve as a practical resource for laboratory and research applications.
Chemical and Physical Properties
2-Methyl-3-hexanone is a colorless liquid characterized by a sweet, fruity odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1][2] The compound is soluble in organic solvents but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of 2-Methyl-3-hexanone
| Property | Value | Reference |
| CAS Number | 7379-12-6 | [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |
| Molecular Formula | C₇H₁₄O | [3][4][5][6][7][9][10][11][13][15][18] |
| Molecular Weight | 114.19 g/mol | [3][4][5][6][9][10][13] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Odor | Sweet, fruity | [3] |
| Density | 0.825 g/mL at 25 °C (lit.) | [5][11] |
| Boiling Point | 131-132 °C (lit.) | [19][5][11] |
| Flash Point | 75 °F (23.89 °C) | [4][19][10] |
| Refractive Index (n20/D) | 1.406 (lit.) | [19][5][10][11] |
| Water Solubility | Slightly soluble | [1] |
| InChI Key | HIGGFWFRAWSMBR-UHFFFAOYSA-N | [1][3][6][20][21] |
| SMILES | CCCC(=O)C(C)C | [1][3][11][21] |
Synthesis of 2-Methyl-3-hexanone
A common method for the synthesis of 2-Methyl-3-hexanone involves a Grignard reaction followed by oxidation.[8][22] The general workflow is depicted below.
Experimental Protocol: Grignard Reaction
This protocol describes the synthesis of the intermediate alcohol, 2-methyl-3-hexanol, from isovaleraldehyde and ethylmagnesium bromide.[8][22]
Materials:
-
Isovaleraldehyde
-
Ethylmagnesium bromide (in a suitable ether solvent like THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve isovaleraldehyde in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-hexanol.
Experimental Protocol: Oxidation of 2-Methyl-3-hexanol
This protocol outlines the oxidation of 2-methyl-3-hexanol to the target ketone, 2-methyl-3-hexanone.[22]
Materials:
-
Crude 2-methyl-3-hexanol
-
Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., sodium hypochlorite with a TEMPO catalyst)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous dichloromethane.
-
To this suspension, add a solution of 2-methyl-3-hexanol in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methyl-3-hexanone.
-
Purify the crude product by fractional distillation.
Analytical Methods
The identity and purity of 2-Methyl-3-hexanone can be confirmed using various spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The Kovats retention index for 2-Methyl-3-hexanone on a standard non-polar column is approximately 820.[6][15] The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.[9]
Table 2: Key Mass Spectrometry Peaks for 2-Methyl-3-hexanone
| m/z | Relative Intensity | Possible Fragment |
| 43 | High | [CH₃CO]⁺ or [C₃H₇]⁺ |
| 71 | High | [C₄H₇O]⁺ |
| 27 | Medium | [C₂H₃]⁺ |
Note: Fragmentation patterns can vary based on the instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation.
¹H NMR (Proton NMR): The spectrum will show distinct signals corresponding to the different types of protons in the molecule.[21][23]
¹³C NMR (Carbon NMR): The spectrum will exhibit a characteristic peak for the carbonyl carbon in the ketone functional group, typically in the range of 210 ppm.[24][25]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-3-hexanone will show a strong absorption band corresponding to the C=O stretching of the ketone group, typically around 1720 cm⁻¹.[26][20][24]
Applications
2-Methyl-3-hexanone is utilized in several industrial applications:
-
Flavors and Fragrances: Due to its fruity and sweet aroma, it is used as a flavoring agent in food and beverages and as a component in perfumes and colognes.[1][3]
-
Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.[1]
-
Chemical Synthesis: It can be used as an intermediate or building block in the synthesis of other organic compounds.[1]
Safety and Handling
2-Methyl-3-hexanone is a flammable liquid and vapor.[1][2][7][10] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][7] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[2][7] The compound may cause skin, eye, and respiratory irritation.[1]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids, Category 3 | H226: Flammable liquid and vapor |
| Eye Irritation | H320: Causes eye irritation |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.[2][7]
Conclusion
This technical guide has provided a detailed overview of 2-Methyl-3-hexanone, covering its fundamental properties, synthesis, analytical characterization, applications, and safety considerations. The structured presentation of data and experimental protocols aims to facilitate its use in research and development settings.
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